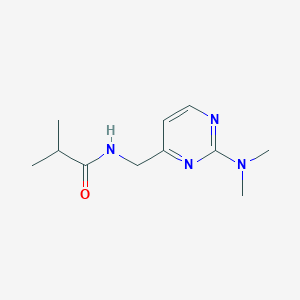

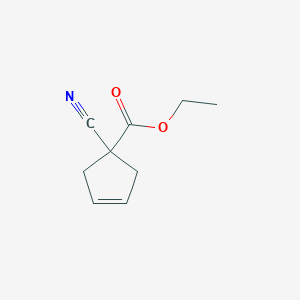

1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

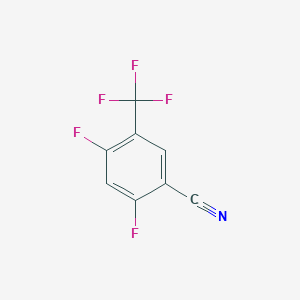

1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

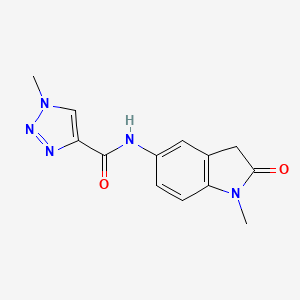

Synthetic Routes and Applications in Drug Discovery

1,2,3-Triazole derivatives, including those structurally related to 1-methyl-N-(1-methyl-2-oxoindolin-5-yl)-1H-1,2,3-triazole-4-carboxamide, have been extensively explored for their applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds are characterized by their stability to hydrolysis and significant dipole moments, allowing for effective interactions with biological targets. The synthetic versatility of 1,2,3-triazoles, enabled by click chemistry approaches such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has led to the development of diverse molecules with broad spectrum biological activities (Kaushik et al., 2019).

Novel Triazole Derivatives and Patent Applications

The structural framework of 1,2,3- and 1,2,4-triazole derivatives has been the focus of numerous patent applications and clinical studies, emphasizing their therapeutic potential across a range of biological activities. These activities include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The ongoing interest in triazole derivatives for new drug development highlights the importance of finding efficient synthetic methods and understanding their mechanism of action against various diseases (Ferreira et al., 2013).

Eco-Friendly Synthesis of Triazoles

Recent advancements in the synthesis of 1,2,3-triazoles have focused on eco-friendly methods, including the use of water as a solvent and microwave irradiation to enhance reaction rates. These methodologies not only offer environmental benefits but also improve the yield and efficiency of synthesizing triazole compounds. The exploration of new, easily recoverable catalysts and green chemistry principles in the synthesis of 1,2,3-triazoles demonstrates the commitment to sustainable practices in chemical research (de Souza et al., 2019).

Corrosion Inhibition for Metal Surfaces

One notable application of 1,2,3-triazole derivatives is in the field of corrosion inhibition. These compounds have been shown to effectively prevent corrosion on various metal surfaces, including steels, copper, iron, and aluminum alloys, in aggressive media. The mechanism often involves the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion and extending the lifespan of metal components (Hrimla et al., 2021).

Antibacterial Activity Against Staphylococcus aureus

The antibacterial efficacy of 1,2,3- and 1,2,4-triazole-containing hybrids, particularly against Staphylococcus aureus, underscores the potential of these compounds in addressing antibiotic resistance. These hybrids have been identified as potent inhibitors of key bacterial enzymes, offering a promising avenue for the development of new antibacterial agents capable of combating drug-resistant strains (Li & Zhang, 2021).

Propiedades

IUPAC Name |

1-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2/c1-17-7-10(15-16-17)13(20)14-9-3-4-11-8(5-9)6-12(19)18(11)2/h3-5,7H,6H2,1-2H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWMFUBUQAFXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)